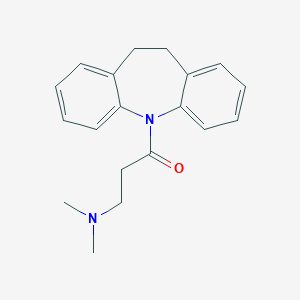
Ba 2803
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ba 2803: is a tricyclic compound with a seven-membered ring structure. It is known for its applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with different biological targets, making it a valuable molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ba 2803 typically begins with the preparation of the dibenzazepine core.
Reaction Steps: The core structure is then modified through a series of reactions, including alkylation and acylation, to introduce the dimethylamino propionyl group.
Reaction Conditions: These reactions often require specific catalysts and solvents to ensure high yield and purity. Common conditions include the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods while ensuring safety and efficiency.
Optimization: Process optimization is crucial to minimize waste and reduce production costs. This includes refining reaction conditions and using continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Medicine:
Pharmacological Research: The compound is investigated for its potential therapeutic effects, including its role as an antidepressant or anticonvulsant.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting various biochemical pathways.
Receptor Binding: It can bind to receptors in the nervous system, modulating neurotransmitter activity and exerting its pharmacological effects.
Comparaison Avec Des Composés Similaires
Iminodibenzyl: Another tricyclic compound with similar structural features but different functional groups.
Oxcarbazepine: A derivative with an additional oxygen-containing functional group, used as an anticonvulsant.
Uniqueness:
Structural Features: The presence of the dimethylamino propionyl group distinguishes it from other similar compounds.
Biological Activity: Its unique interactions with biological targets make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
16488-04-3 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C19H22N2O/c1-20(2)14-13-19(22)21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)21/h3-10H,11-14H2,1-2H3 |
Clé InChI |
MLUPYKODOKSLBI-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
SMILES canonique |
CN(C)CCC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Key on ui other cas no. |
16488-04-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















